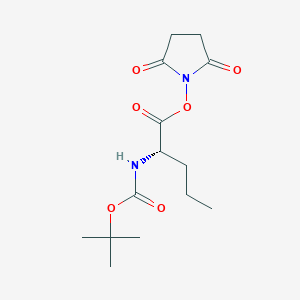
Boc-nva-osu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-nva-osu is a chemical compound with the molecular formula C14H22N2O6 . It is used in the field of peptide synthesis .
Synthesis Analysis
The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis. This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .Molecular Structure Analysis
The molecular structure of this compound is C14H22N2O6 . The average mass is 314.334 Da and the monoisotopic mass is 314.147797 Da .Chemical Reactions Analysis
This compound is involved in the BOC protection of amines. This process is reported to be almost quantitative for a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3. Its index of refraction is 1.505 and it has a molar refractivity of 76.3±0.4 cm3. It has 8 H bond acceptors, 1 H bond donor, and 7 freely rotating bonds .科学的研究の応用
Brain-on-Chip (BoC) Technology
Brain-on-Chip (BoC) biotechnology is emerging as a significant tool in biomedical and pharmaceutical research, particularly in neuroscience. BoC integrates in vitro three-dimensional brain-like systems with engineered microfluidics platforms, aiming to replicate tissue- or organ-level physiological functions more faithfully than conventional cell culture techniques. This technology is crucial for studying brain activity in health and disease, using electrophysiology techniques to monitor electrical signals generated by brain functions. BoC is still in its early stages, but its potential applications in translational research and technology development are promising (Forró et al., 2021).
Collaborative Research at Ohio State University (OSU)
Ohio State University (OSU) has a history of pioneering research in geodetic sciences, particularly during the Cold War era. The research group at OSU was influential in advancing technologies and organizing research initiatives in this field. Funded primarily by military and intelligence agencies, their work played a key role in shaping the understanding of the Earth's figure and had broader implications for global security and scientific collaboration (Cloud, 2000).
Scientific Management Principles
Effective management and leadership in the scientific enterprise are critical, as highlighted by the experience of Sir Walter Bodmer in leading the Imperial Cancer Research Fund (ICRF). The principles of successful scientific management include the pursuit of excellence, balance, and strategic insight, emphasizing nonintrusive management to support optimal conduct of science (Bodmer, 1993).
Volunteer Computing for Scientific Research
Volunteer computing, using public volunteers to provide processing and storage for scientific research projects, is exemplified by the BOINC middleware system. This system supports a diverse range of research projects by harnessing the collective power of volunteers, demonstrating an innovative approach to computational research and data processing in various scientific fields (Anderson et al., 2006).
Data Integration in Materials Research
At The Johns Hopkins University, a data science initiative within the Materials in Extreme Dynamic Environments (MEDE) Collaborative Research Alliance focuses on data integration for materials research. This approach streamlines data sharing among scientists and shortens the cycle for new materials development by providing integrated storage, database, and analysis services (Carey et al., 2016).
Experimental Thermal Hydraulic Research in MASLWR
The multi-application small light water reactor (MASLWR) at Oregon State University (OSU) is an example of innovative design in nuclear engineering. This reactor design uses natural circulation for both normal and transient operations, suitable for smaller electricity grids. The MASLWR test facility at OSU assesses reactor operation under full conditions and passive safety systems during transients, contributing to the understanding of thermal-hydraulic phenomena in nuclear reactor design (Reyes et al., 2007).
作用機序
Safety and Hazards
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6/c1-5-6-9(15-13(20)21-14(2,3)4)12(19)22-16-10(17)7-8-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXITWUZZHINTOM-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2645311.png)
![2-[3-(hydroxymethyl)-2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2645312.png)

![N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2645314.png)


![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2645317.png)

![2-({4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2645325.png)


![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2645331.png)
